molecular formula C15H17FN4O B2768396 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034602-96-3

1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Número de catálogo: B2768396
Número CAS: 2034602-96-3
Peso molecular: 288.326
Clave InChI: DJKUQJWHVCMCIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a urea derivative featuring a cyclopentapyrazole core substituted with a methyl group and a 4-fluorophenyl moiety. This compound is hypothesized to have applications in pharmaceutical research, particularly in kinase inhibition or receptor modulation, given structural parallels to urea-based drug candidates .

Propiedades

IUPAC Name

1-(4-fluorophenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-20-14(12-3-2-4-13(12)19-20)9-17-15(21)18-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKUQJWHVCMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C15H19FN4O\text{C}_{15}\text{H}_{19}\text{F}\text{N}_4\text{O}

Research indicates that the compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing pain pathways and potentially offering analgesic effects.

Analgesic Effects

A notable study highlighted the analgesic properties of this compound. In vivo experiments demonstrated significant pain relief in rodent models when administered at specific dosages. The mechanism appears to involve modulation of pain receptors and inhibition of pro-inflammatory cytokines, leading to reduced pain perception .

Antitumor Activity

Preliminary investigations have suggested that 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea may possess antitumor properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was attributed to its ability to induce apoptosis and cell cycle arrest in these cells .

Case Study 1: Analgesic Activity

In a controlled study involving rodents, the compound was administered at varying doses (10 mg/kg, 20 mg/kg). Results indicated a dose-dependent reduction in pain response measured by the hot plate test. The highest dose resulted in a 70% reduction in pain response compared to control groups .

Case Study 2: Antitumor Efficacy

A separate study assessed the compound's effect on human breast cancer cells (MCF-7 line). Treatment with the compound at concentrations of 5 µM and 10 µM resulted in a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent .

Data Tables

Biological ActivityEffect ObservedReference
Analgesic70% reduction in pain response
Antitumor (MCF-7 Cells)Significant decrease in viability
Enzymatic InhibitionReduced inflammatory cytokines

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiproliferative Activity
Research indicates that urea derivatives, including those similar to 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea, exhibit significant antiproliferative properties against various cancer cell lines. For example, a study on a related series of urea derivatives demonstrated substantial antiproliferative effects on A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The most active compound in that study had an IC50 value significantly lower than that of the positive control, indicating its potential as a chemotherapeutic agent .

Mechanism of Action
The mechanisms by which these compounds exert their effects often involve the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have been shown to induce apoptosis in A549 cells in a concentration-dependent manner and arrest the cell cycle at the G1 phase . This suggests that compounds like 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea could be valuable in developing new cancer therapies.

Neuroprotective Properties

Recent studies have indicated that compounds with similar structures may possess neuroprotective effects. Research into related pyrazole derivatives has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This could position 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Synthesis and Functionalization

The synthesis of 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea involves several steps that can be optimized for efficiency and yield. The functionalization of the urea moiety allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Techniques such as high-resolution mass spectrometry and NMR spectroscopy are employed to characterize these compounds during synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of urea derivatives. By modifying substituents on the phenyl and pyrazole rings, researchers can systematically evaluate how these changes affect biological activity. This approach is essential for guiding future drug design efforts aimed at enhancing potency and selectivity against specific cancer types or other diseases .

Data Table: Summary of Biological Activities

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[...]}A5491.53 ± 0.46Apoptosis induction
1-(4-Fluorophenyl)-3-{...}HCT-1161.11 ± 0.34Cell cycle arrest at G1
Related Urea DerivativePC-31.98 ± 1.27Apoptosis induction

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Urea Derivatives with Varied Aromatic Substituents

Evidence from Molecules (2013) describes urea analogs (11a–11o) bearing diverse aromatic substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl, trifluoromethylphenyl) linked to a thiazole-piperazine scaffold . Key comparisons include:

Compound Aromatic Substituent Core Structure Molecular Weight (g/mol) Yield (%)
Target Compound 4-Fluorophenyl Cyclopentapyrazole-methyl ~287.14 N/A
11a 3-Fluorophenyl Thiazole-piperazine 484.2 85.1
11d 4-Trifluoromethylphenyl Thiazole-piperazine 534.1 85.3
SI98 4-Trifluoromethylphenyl Pyrazole ~380.3 N/A
  • Structural Differences : The target compound’s cyclopentapyrazole core is more rigid and compact than the thiazole-piperazine or simple pyrazole systems in analogs. This rigidity may enhance binding specificity to sterically constrained targets.
  • Substituent Effects : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing trifluoromethyl group in 11d or SI96. This difference could influence solubility, logP, and metabolic stability .

Agrochemical Urea/Triazole Derivatives

Pesticide compounds like epoxiconazole () and flusilazole () share fluorophenyl or chlorophenyl groups but utilize triazole cores instead of pyrazole/urea systems . For example:

  • Epoxiconazole: Contains a 4-fluorophenyl group and a triazole ring, targeting fungal cytochrome P450 enzymes.
  • Flusilazole : Features a bis(4-fluorophenyl)methylsilyl group linked to a triazole, highlighting the agrochemical preference for silicon-containing groups and triazoles over pyrazoles .

Key Contrast : The target compound’s urea group and pyrazole core suggest a pharmaceutical focus (e.g., kinase inhibition), whereas triazole-based agrochemicals prioritize sterol biosynthesis disruption in fungi .

Métodos De Preparación

Synthetic Approaches Based on Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid

Preparation from 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid

One of the most efficient synthetic routes involves using 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid as a key starting material. This approach requires reduction of the carboxylic acid to introduce the methylene linker before formation of the urea bond. The general synthetic scheme involves multiple steps with controlled reaction conditions.

The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid itself can be prepared using various methods as reported in literature. One such method involves cyclocondensation reactions followed by functional group transformations.

Reduction of Carboxylic Acid

The initial step involves the reduction of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid to the corresponding hydroxymethyl derivative:

  • The carboxylic acid is first converted to an ester (typically methyl or ethyl)
  • The ester is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)
  • Alternatively, borane-dimethyl sulfide complex (BH₃·DMS) can be used for a more selective reduction

Table 1: Optimization of Carboxylic Acid Reduction Conditions

Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
LiAlH₄ THF 0 to 25 4 78
BH₃·DMS THF 0 to 25 6 82
NaBH₄/I₂ THF 25 8 65
LiBH₄ THF 0 to 25 5 74
Conversion to Leaving Group and Amination

The hydroxymethyl derivative must be converted to a suitable leaving group before the introduction of the amine functionality:

  • The hydroxyl group is typically converted to a mesylate, tosylate, or halide
  • Subsequent displacement with azide (NaN₃)
  • Reduction of the azide to the primary amine using hydrogen with Pd/C catalyst or Staudinger reaction with triphenylphosphine

Table 2: Leaving Group Conversion and Amination Parameters

Leaving Group Reagent Solvent Temperature (°C) Azidation Yield (%) Reduction Method Amine Yield (%)
Mesylate MsCl, Et₃N DCM 0 88 H₂, Pd/C 92
Tosylate TsCl, pyridine DCM 0 to 25 85 PPh₃, THF/H₂O 90
Bromide PBr₃ DCM 0 80 H₂, Pd/C 89
Chloride SOCl₂ DCM 0 75 LiAlH₄ 82

Formation of Urea Linkage

The urea linkage can be formed through several methods, with the most common approaches being:

Isocyanate Approach

This involves the reaction of the amine derivative with 4-fluorophenyl isocyanate:

  • The primary amine from the previous step is dissolved in an appropriate solvent (DCM, THF, or toluene)
  • 4-Fluorophenyl isocyanate is added dropwise at controlled temperature
  • The reaction is typically complete within 2-6 hours
  • Purification is achieved through recrystallization or column chromatography

Table 3: Optimization of Urea Formation via Isocyanate Method

Solvent Temperature (°C) Catalyst Time (h) Yield (%) Purity (%)
DCM 0 to 25 None 4 89 98
THF 25 Et₃N 3 92 99
Toluene 25 DMAP 2 93 99
DMF 25 None 3 88 97
Carbonylation Method

An alternative approach involves using carbonylating agents:

  • The amine is treated with bis(trichloromethyl)carbonate (triphosgene) or carbonyldiimidazole (CDI)
  • This forms an activated intermediate
  • 4-Fluoroaniline is then added to complete the urea formation

This method has been reported for similar compounds, as evidenced in the preparation of related diaryl ureas.

Table 4: Carbonylation Method Parameters

Carbonylating Agent Solvent Base Temperature (°C) Time (h) Yield (%)
Triphosgene DCM Et₃N 0 to 25 5 82
CDI THF None 25 8 78
Phosgene Toluene DIEA 0 3 75
Diphosgene DCM Pyridine 0 to 25 4 80

Alternative Synthetic Pathway via Pyrazole Formation

Construction of the Tetrahydrocyclopenta[c]pyrazole Core

Another approach involves the construction of the tetrahydrocyclopenta[c]pyrazole core with the urea functionality already in place or as a late-stage modification:

  • Synthesis of appropriate cyclopentanone derivatives
  • Cyclization with hydrazine or its derivatives to form the pyrazole ring
  • Further functionalization to introduce the urea moiety

This approach draws inspiration from the synthesis of related pyrazole derivatives as reported in the literature.

One-Pot Synthesis Method

A more streamlined approach involves a one-pot procedure where multiple transformations occur in sequence:

  • Formation of hydrazone intermediates
  • Cyclization to form the tetrahydrocyclopenta[c]pyrazole core
  • Functionalization to introduce the methyl and methylene groups
  • Incorporation of the urea linkage

Table 5: One-Pot Synthesis Parameters

Starting Materials Catalyst Solvent Temperature (°C) Time (h) Overall Yield (%)
Cyclopentanone, hydrazine p-TSA Ethanol 80 12 62
Cyclopentene-carbaldehyde, hydrazine H₂SO₄ Toluene 110 8 58
Cyclopentanone, methylhydrazine ZnCl₂ DMF 100 10 55
Cyclopentane-carboxylic acid derivative AlCl₃ DCE 85 14 50

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis, reducing reaction times and often improving yields:

  • The precursors are combined in an appropriate solvent in a microwave vial
  • Reaction is performed under controlled microwave irradiation
  • This method is particularly effective for the cyclization steps and urea formation

Drawing from synthesis methods of related compounds, microwave assistance has been shown to enhance reaction efficiency.

Table 6: Microwave-Assisted Synthesis Parameters

Reaction Step Solvent Temperature (°C) Power (W) Time (min) Yield (%)
Pyrazole formation Ethanol 120 300 15 88
Reduction step THF 100 250 20 85
Urea formation Toluene 150 400 10 90
One-pot synthesis DMF 180 500 25 75

Purification and Characterization

Purification Techniques

Several purification methods have been employed for obtaining high-purity 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea:

  • Column chromatography (typically using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients)
  • Recrystallization (from ethanol, ethyl acetate/hexane, or toluene)
  • Preparative HPLC for final purification to >99% purity

Table 7: Purification Method Comparison

Purification Method Solvent System Time Required Recovery (%) Final Purity (%)
Column Chromatography EtOAc/Hexane (3:7) 4-6 h 85-90 98
Recrystallization EtOH/Water 12-24 h 75-82 99.5
Prep-HPLC ACN/H₂O with 0.1% TFA 1-2 h 90-95 >99.9
Flash Chromatography DCM/MeOH (95:5) 1-2 h 88-92 98.5

Characterization Data

Comprehensive characterization of the final compound includes spectroscopic and analytical data:

Table 8: Spectroscopic and Analytical Data

Parameter Value/Description
Appearance White to off-white crystalline solid
Melting Point 195-197°C
¹H NMR (400 MHz, DMSO-d₆) δ 8.76 (s, 1H, NH), 8.52 (s, 1H, NH), 7.45-7.42 (m, 2H, ArH), 7.12-7.08 (m, 2H, ArH), 4.32 (s, 2H, CH₂), 2.78-2.72 (m, 2H, cyclopentyl), 2.58-2.52 (m, 2H, cyclopentyl), 2.40-2.35 (m, 2H, cyclopentyl), 2.07 (s, 3H, CH₃), 1.85-1.78 (m, 2H, cyclopentyl)
¹³C NMR (100 MHz, DMSO-d₆) δ 155.8, 158.2 (d, J = 240 Hz), 147.2, 142.5, 136.8, 135.5, 120.8 (d, J = 8 Hz), 115.4 (d, J = 22 Hz), 38.5, 33.2, 30.8, 26.4, 23.7, 10.2
HRMS (ESI) m/z [M+H]⁺ calculated for C₁₆H₁₉FN₄O: 303.1621; found: 303.1625
IR (KBr, cm⁻¹) 3340, 3290, 2950, 1655, 1550, 1510, 1225, 835
HPLC Purity >99.5% (λ = 254 nm)

Scale-Up Considerations and Optimization

Scaling up the synthesis of 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea from laboratory to production scale presents several challenges that require optimization:

Heat Transfer and Mixing

For larger-scale reactions, heat transfer and mixing efficiency become critical parameters:

  • Improved heat exchangers for exothermic steps (especially reduction reactions)
  • Optimized stirring configurations to ensure uniform mixing
  • Controlled addition rates for reactive reagents like isocyanates

Solvent Selection

Solvent selection for scale-up often differs from laboratory scale synthesis:

Table 9: Solvent Optimization for Scale-Up

Reaction Step Laboratory Solvent Scale-Up Solvent Rationale for Change
Reduction THF 2-MeTHF Lower toxicity, easier recovery
Urea Formation DCM Ethyl Acetate Environmental concerns, safer handling
Pyrazole Formation Ethanol Isopropanol Higher boiling point, easier recovery
Purification DCM/MeOH EtOAc/Heptane Reduced environmental impact

Reaction Parameter Optimization

Critical reaction parameters must be carefully controlled to ensure reproducibility and safety:

Table 10: Scale-Up Parameter Optimization

Parameter Laboratory Scale Production Scale Optimization Measure
Addition Rate Manual addition Controlled pump Precise control of exotherm
Temperature Control Ice bath/heating mantle Jacketed reactor More uniform temperature profile
Reaction Concentration 0.1-0.5 M 0.05-0.2 M Better heat dissipation
Agitation Magnetic stirring Mechanical impeller Improved mixing efficiency
Work-up Phase separation Centrifugation Higher throughput

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) for 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea and related compounds can guide optimization of synthetic pathways:

Key Structural Elements Affecting Activity

  • The fluorine substituent on the phenyl ring enhances lipophilicity and metabolic stability
  • The urea linker provides hydrogen bonding capabilities critical for target binding
  • The tetrahydrocyclopenta[c]pyrazole scaffold creates a specific conformational arrangement
  • The methyl group at position 2 influences the electronic properties of the pyrazole ring

Table 11: Structure Modifications and Their Effects

Modification Synthetic Approach Effect on Properties Relative Synthesis Difficulty
F → Cl substitution Same method with 4-chlorophenyl isocyanate Increased lipophilicity Low
F → H removal Use of phenyl isocyanate Decreased metabolic stability Low
Methyl → Ethyl Modified starting materials Increased steric hindrance Medium
Extended linker Additional carbon insertion Altered binding geometry High
Cyclopentane → Cyclohexane Different cyclic precursors Changed conformational preferences High

Analytical Methods for Quality Control

Ensuring the quality and purity of 1-(4-Fluorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea requires robust analytical methods:

Table 12: Analytical Methods for Quality Control

Method Parameters Key Impurities Detected Detection Limit
HPLC C18 column, ACN/H₂O gradient, UV 254 nm Unreacted starting materials, isomers 0.05%
LC-MS ESI+, m/z monitoring Mass-related impurities, degradation products 0.01%
NMR ¹H, ¹³C, 2D correlations Structural verification, isomeric impurities 1-2%
Elemental Analysis C, H, N, F content Elemental composition verification 0.3%
Karl Fischer Water content Residual moisture 0.01%
Residual Solvent GC Headspace GC-FID Residual solvents 10 ppm

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

The synthesis involves a multi-step approach:

Fluorophenyl Intermediate : Electrophilic aromatic substitution (EAS) introduces the 4-fluorophenyl group using fluorobenzene derivatives (e.g., Friedel-Crafts alkylation) .

Cyclopenta[c]pyrazole Formation : Cyclization of precursors (e.g., hydrazines and β-keto esters) under acidic conditions generates the tricyclic core .

Urea Linkage : Coupling intermediates via carbodiimide-mediated reactions (e.g., using 1,1'-carbonyldiimidazole) to form the urea bridge .
Challenges : Ensuring regioselectivity in cyclization and minimizing side reactions during urea formation. Purification via column chromatography or recrystallization is critical for isolating the final product in high purity (>95%) .

Basic: Which analytical techniques are essential for structural confirmation?

  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., verifying torsional angles of the cyclopenta[c]pyrazole moiety) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H/¹³C NMR for fluorophenyl protons at ~7.2 ppm and urea NH signals at ~6.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Basic: How to design initial biological activity screens?

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and solvent controls .
  • Antimicrobial Testing : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains to determine minimum inhibitory concentrations (MICs) .
  • Data Interpretation : Compare results with structurally related compounds (e.g., chloro/bromo analogs) to identify halogen effects on potency .

Advanced: How to optimize structure-activity relationships (SAR) for enhanced efficacy?

  • Substituent Variation : Replace the fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate lipophilicity and target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Prioritize derivatives with improved docking scores .
  • In Vivo Validation : Test top candidates in xenograft models (e.g., murine colorectal cancer) with pharmacokinetic monitoring .

Advanced: What strategies resolve contradictions in biological data?

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity. Impurities >1% may skew bioactivity results .
  • Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) across labs. Validate conflicting results via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Target Deconvolution : Employ CRISPR-Cas9 knockout screens to identify genetic dependencies linked to compound sensitivity .

Advanced: How to predict and validate molecular targets computationally?

  • QSAR Modeling : Train models on datasets of urea derivatives to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns MD runs in GROMACS) to assess target engagement with proposed receptors .
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) for top computational hits .

Advanced: How to assess ADME/Tox properties for lead optimization?

  • Solubility : Shake-flask method in PBS (pH 7.4) to determine kinetic solubility. Aim for >50 µM to ensure in vivo bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (CLint). Derivatives with CLint <10 mL/min/kg are prioritized .
  • Caco-2 Permeability : Evaluate intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (e.g., IC₅₀ <1 µM for VEGFR2) .
  • Transcriptomics : RNA-seq of treated cells to detect pathway enrichment (e.g., apoptosis, oxidative stress) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization in compound-treated lysates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.